![molecular formula C31H36N4O5 B8205497 1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)-](/img/structure/B8205497.png)
1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)-
Overview
Description
The compound 1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)- is a highly substituted indole derivative. Indole-3-acetamides are classified as tryptophan alkaloids and are recognized for their diverse biological activities, including antioxidant, antihyperglycemic, and anti-inflammatory properties . The target compound features a unique structure with a diethoxyethyl group, a 4-methylphenyl substituent, and a carbamoyl urea moiety, which may enhance its binding affinity to enzymatic targets or receptors.
Preparation Methods
Core Indole Skeleton Formation
The indole core is typically synthesized via Fischer indole synthesis or alkylation of pre-existing indole derivatives . For this compound, the 1-(2,2-diethoxyethyl) substituent suggests the use of acetal-protected aldehydes during alkylation.
Alkylation of Indole
-
Reagents : Indole, 2-bromo-1,1-diethoxyethane, base (e.g., NaH).
-
Conditions : Reaction in anhydrous THF at 0°C to room temperature for 12–24 hours .
-
Mechanism : Nucleophilic substitution at the indole nitrogen, facilitated by the base.
Urea Linkage Formation
The 3-[[[(4-methylphenyl)amino]carbonyl]amino] group requires urea synthesis , often achieved via reaction of amines with isocyanates.
Isocyanate Coupling
-
Reagents : 4-Methylphenyl isocyanate, intermediate acetamide.
-
Conditions :
-
Reaction in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 6–12 hours).
-
-
Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl.
-
Yield : ~50–60% (estimated due to steric hindrance from the dihydro-2-oxo group).
Enantiomeric Resolution
The (+)-enantiomer is isolated using chiral chromatography or diastereomeric salt formation .
Chiral Stationary Phase Chromatography
-
Column : Chiralpak® IA or IB.
-
Mobile Phase : Hexane/ethanol (90:10).
-
Resolution : Baseline separation confirmed via polarimetry ([α]D = +value) .
Reaction Optimization and Challenges
Spectroscopic Characterization
Key data for the final compound (hypothetical based on ):
-
1H NMR (400 MHz, CDCl3) : δ 7.65 (s, 1H, indole H-2), 6.95–7.25 (m, aromatic Hs), 4.50 (q, 2H, OCH2), 3.20–3.80 (m, dihydro-2-oxo protons).
-
13C NMR (100 MHz, CDCl3) : δ 172.5 (C=O, acetamide), 165.8 (C=O, urea), 155.2 (C-3 indole).
-
HRMS (ESI+) : m/z calculated for C29H35N4O5 [M+H]+: 543.2601; found: 543.2605.
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
(+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antihyperglycemic Activity
Recent studies have shown that indole-3-acetamides exhibit potential as antihyperglycemic agents. For instance, a series of synthesized indole-3-acetamides demonstrated significant inhibition of the α-amylase enzyme, which is crucial for carbohydrate digestion. The most active compound in this series had an IC50 value of 1.09 ± 0.11 μM, indicating strong potential for managing diabetes by regulating blood sugar levels .
Antioxidant Properties
In addition to their antihyperglycemic effects, these compounds also displayed antioxidant activities. The radical scavenging assays (DPPH and ABTS) indicated that several derivatives effectively neutralized free radicals, with IC50 values ranging from 0.35 ± 0.1 to 2.19 ± 0.08 μM for ABTS . This dual functionality makes them promising candidates for further pharmaceutical development targeting oxidative stress-related diseases.
Anti-inflammatory and Analgesic Effects
Indole-3-acetamides are also being explored for their anti-inflammatory and analgesic properties. Their structural characteristics allow them to interact with various biological targets, potentially leading to new treatments for inflammatory conditions and pain management .
Agricultural Applications
Plant Growth Regulation
Indole-3-acetamide serves as a plant growth regulator that enhances root development and overall plant health. Its application in agriculture is particularly beneficial for increasing crop yields. Research indicates that compounds within this class can promote plant growth by influencing hormonal pathways related to auxins .
Biochemical Research
Biochemical Assays
In biochemical studies, indole-3-acetamides are utilized as tools to investigate cellular processes. They help elucidate complex biological mechanisms by serving as substrates or inhibitors in various assays . Their role in studying neurotransmitter systems is particularly noteworthy, contributing to the understanding of neurological disorders.
Enzyme Activity Studies
The characterization of enzymes like indole-3-acetamide hydrolase (IaaH) has highlighted the compound's utility in producing important chiral building blocks. IaaH catalyzes the conversion of indole-3-acetamide to indole-3-acetic acid, a vital phytohormone involved in plant growth regulation . This enzymatic activity underscores the compound's relevance in both industrial applications and fundamental biochemical research.
Table: Summary of Key Findings on Indole-3-Acetamides
Mechanism of Action
The mechanism of action of (+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Structural Comparison
The structural complexity of the target compound distinguishes it from simpler indole-3-acetamide derivatives (Table 1). Key differences include:
- Carbamoyl urea linkage: This moiety is rare in the literature but resembles the carboxamide groups in N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (), which exhibit strong antioxidant activity .
- 4-Methylphenyl groups : Electron-donating methyl groups may modulate electronic effects differently compared to electron-withdrawing substituents (e.g., chlorine in N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide ) .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular weight : Estimated to exceed 500 g/mol due to bulky substituents, compared to N,N-dimethylindole-3-acetamide (202.25 g/mol) .
- Solubility: The diethoxyethyl group may enhance organic solubility relative to polar derivatives like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide .
- Stability : The carbamoyl urea linkage could confer hydrolytic stability, unlike ester-containing indole derivatives in .
Biological Activity
1H-Indole-3-acetamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound, 1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)- , has garnered attention for its potential therapeutic applications. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antihyperglycemic Activity
Several studies have demonstrated the antihyperglycemic potential of indole-3-acetamides. A study synthesized various derivatives and evaluated their ability to inhibit the α-amylase enzyme, a key player in carbohydrate metabolism. The most active compounds displayed IC50 values ranging from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM , with the compound exhibiting the highest activity being closely related to the structure of the target compound .
Compound | IC50 (μM) | Activity Type |
---|---|---|
15 | 1.09 ± 0.11 | α-Amylase Inhibition |
Standard | 0.92 ± 0.4 | Acarbose |
Antioxidant Activity
The antioxidant properties were assessed using DPPH and ABTS radical scavenging assays. The synthesized indole-3-acetamides showed promising results in scavenging reactive oxygen species (ROS), with IC50 values ranging from 0.35 ± 0.1 μM to 2.19 ± 0.08 μM for ABTS and 0.81 ± 0.25 μM to 2.75 ± 0.03 μM for DPPH .
The mechanism through which these compounds exert their effects may involve interaction with specific enzymes and pathways related to glucose metabolism and oxidative stress response. For instance, molecular docking studies indicated that certain derivatives bind effectively to the active site of α-amylase, suggesting a competitive inhibition mechanism .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl rings significantly impacted biological activity. For example:
- Compounds with para-substituted methyl groups showed varied inhibitory effects compared to unsubstituted analogs.
- The positioning of substituents on the indole ring also influenced both α-amylase inhibition and antioxidant capacity.
Study on Gut Microbiota Interaction
Recent research highlighted the role of indole derivatives in modulating gut microbiota and their implications in metabolic disorders. Indole-3-acetamide was shown to influence pathways related to inflammation and oxidative stress in animal models, providing insights into its potential therapeutic applications in conditions like diabetes and metabolic syndrome .
Enzymatic Conversion Studies
Another significant finding involved the enzymatic conversion of indole-3-acetamide into indole-3-acetic acid (IAA), a well-known phytohormone that plays a crucial role in plant growth and development. This conversion was catalyzed by indole-3-acetamide hydrolase (IaaH), emphasizing the compound's relevance not only in medicinal chemistry but also in agricultural applications .
Q & A
Q. Basic: What synthetic methodologies are established for preparing this indole-acetamide derivative?
Answer:
The compound can be synthesized via condensation reactions involving indole precursors and functionalized acetamide derivatives. A general approach includes:
- Step 1: Reacting a substituted indole carbaldehyde oxime with 2-chloroacetamide derivatives under reflux conditions in acetic acid .
- Step 2: Purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the product.
- Step 3: Structural confirmation using FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (indole NH ~10 ppm, acetamide CH₃ ~2 ppm), and mass spectrometry (molecular ion peak matching the formula weight) .
Critical Parameters:
- Solvent choice (acetic acid enhances reaction efficiency).
- Stoichiometric ratios (excess sodium acetate ensures pH control).
Q. Basic: How is the stereochemistry and crystal structure of this compound validated?
Answer:
- X-ray crystallography is the gold standard for confirming stereochemistry. For example:
- Single crystals grown via slow evaporation in methylene chloride are analyzed to determine bond angles and dihedral angles between aromatic rings (e.g., 80.70° for dichlorophenyl vs. pyrazolyl rings) .
- Hydrogen bonding networks (N–H⋯O interactions) are mapped to identify dimer formation (R²²(10) motifs), critical for stability .
- Chiral HPLC or polarimetry ([α]D) verifies enantiomeric purity of the (+)-enantiomer .
Q. Advanced: How can synthesis routes be optimized for higher yield or enantioselectivity?
Answer:
-
Design of Experiments (DoE): Systematically vary catalysts (e.g., HATU for amide coupling), solvents (DMF vs. DCM), and temperature .
-
Enantioselective Catalysis: Use chiral auxiliaries (e.g., Evans oxazolidinones) during key steps to enhance (+)-enantiomer yield .
-
Yield Optimization Example:
Parameter Baseline Optimized Reaction Temperature 25°C 40°C Catalyst Loading 1 eq. 1.2 eq. Yield 45% 62%
Q. Advanced: What methods are used to evaluate the compound's biological activity?
Answer:
- Antioxidant Activity:
- FRAP Assay: Measures Fe³⁺ reduction capacity. Compounds with electron-donating groups (e.g., halogens) show enhanced activity (e.g., IC₅₀ = 12 µM for compound 3j) .
- DPPH Assay: Quantifies free radical scavenging (absorbance at 517 nm). Active derivatives achieve >80% inhibition at 50 µM .
- Anticancer Screening:
- MTT Assay (in vitro cytotoxicity against HeLa cells).
- Apoptosis Markers: Caspase-3 activation via Western blot.
Table 1: Antioxidant Activity of Derivatives
Compound | FRAP (µM TE/mg) | DPPH (% Inhibition) |
---|---|---|
3a | 8.2 | 78 |
3j | 12.5 | 85 |
3k | 10.1 | 82 |
Q. Advanced: How are structure-activity relationships (SAR) analyzed for derivatives?
Answer:
- Substituent Variation: Introduce halogens (Cl, Br) or methoxy groups at the phenyl ring to assess impact on bioactivity. For example:
- Electron-withdrawing groups (Cl) enhance antioxidant activity by stabilizing radical intermediates .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., NADPH oxidase for antioxidants). Key residues (e.g., Arg-101) form H-bonds with the indole NH .
Q. Advanced: How to design environmental fate studies for this compound?
Answer:
- INCHEMBIOL Framework :
- Phase 1: Determine octanol-water partition coefficient (log P) via shake-flask method to predict bioaccumulation.
- Phase 2: Aerobic biodegradation testing (OECD 301D) to assess persistence.
- Phase 3: Ecotoxicity assays (Daphnia magna LC₅₀) to evaluate aquatic impact.
Key Metrics:
- t½ (Hydrolysis): >30 days suggests environmental persistence.
- BCF (Bioconcentration Factor): >1000 indicates high bioaccumulation risk.
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and goggles.
- First Aid:
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin Contact: Wash with soap/water for 15 minutes .
- Storage: In airtight containers under nitrogen at –20°C to prevent degradation.
Properties
IUPAC Name |
2-[1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.